molecular formula C14H10BrN3O4S2 B331425 5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide

5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide

Cat. No.: B331425
M. Wt: 428.3 g/mol
InChI Key: NZMUKOZYCRSZOS-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry research due to its hybrid structure incorporating multiple heterocyclic systems. The molecule features a 5-bromofuran-2-carboxamide core linked to a phenylsulfonamide group, which is further substituted with a 1,3-thiazole ring. This combination places it within a class of compounds known for a wide spectrum of potential biological activities. The presence of the sulfonamide group is a key pharmacophore found in many established therapeutic agents, particularly antimicrobials, as this moiety often acts as a competitive antagonist in the folic acid synthesis pathway of bacteria . Furthermore, both the 1,3-thiazole and furan rings are privileged structures in drug discovery. Thiadiazole scaffolds, related to the thiazole in this compound, are extensively researched for diverse applications including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents . The specific structural features of this compound, including the bromo substituent and the complex carboxamide linkage, suggest it may serve as a valuable intermediate or lead compound in various research programs. Potential applications could include the development of novel antibacterial agents targeting resistant strains , or as a chemical probe for studying enzyme interactions. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to leverage its unique structure for exploratory studies in hit identification and lead optimization.

Properties

Molecular Formula

C14H10BrN3O4S2

Molecular Weight

428.3 g/mol

IUPAC Name

5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C14H10BrN3O4S2/c15-12-6-5-11(22-12)13(19)17-9-1-3-10(4-2-9)24(20,21)18-14-16-7-8-23-14/h1-8H,(H,16,18)(H,17,19)

InChI Key

NZMUKOZYCRSZOS-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)S(=O)(=O)NC3=NC=CS3

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)Br)S(=O)(=O)NC3=NC=CS3

Origin of Product

United States

Biological Activity

5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of antibacterial and antitumor research. This article synthesizes available data on its biological activity, highlighting key findings, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C15H11BrN4O4S3
  • Molar Mass : 487.37 g/mol
  • CAS Number : 500201-76-3

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The following mechanisms have been identified:

  • Antibacterial Activity :
    • The compound exhibits potent antibacterial effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in folate synthesis critical for bacterial growth and replication .
    • Studies have shown that derivatives of thiazole and sulfonamide groups, which are present in this compound, enhance its antibacterial properties through synergistic effects when combined with cell-penetrating peptides .
  • Antitumor Activity :
    • Research indicates that related compounds demonstrate significant antitumor activity by inducing cell cycle arrest and apoptosis in cancer cells. For instance, certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines .
    • The ability to bind to DNA and inhibit its replication has been suggested as a contributing factor to its antitumor effects .

Biological Activity Data

The following table summarizes the antibacterial activity of related compounds, which may reflect the activity of this compound:

CompoundConcentration (mM)Zone of Inhibition (mm)
E. coli810.5
S. aureus7.58
B. subtilis79
S. epidermidis67

Note: Results indicate that certain derivatives exhibit significant antibacterial activity at concentrations as low as 3.9 µg/mL .

Case Studies

  • Antibacterial Efficacy :
    A study investigating the interaction of thiazole derivatives with human serum albumin (HSA) revealed that these compounds exhibit moderate to strong binding affinities, which can enhance their pharmacokinetic profiles in vivo. The study highlighted the importance of hydrophobic interactions in the binding process, suggesting that structural modifications could further improve efficacy .
  • Antitumor Potential :
    Another research effort focused on the antitumor properties of similar compounds demonstrated their effectiveness against lung cancer cell lines (A549, HCC827). The IC50 values ranged from 2.12 µM to 6.75 µM across different assays, indicating promising potential for further development as anticancer agents .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiazole and furan moieties exhibit potent antimicrobial activities. For instance, derivatives of 1,3-thiazole have been shown to possess significant activity against various bacterial strains, including Mycobacterium tuberculosis . The presence of the sulfonamide group further enhances the antimicrobial efficacy by inhibiting bacterial folic acid synthesis.

Anticancer Activity

Compounds similar to 5-bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide have demonstrated anticancer properties in various studies. For example, thiazole derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of caspases .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is notable, as thiazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This property makes it a candidate for treating conditions like arthritis and other inflammatory diseases.

Case Study 1: Antimicrobial Evaluation

In a recent study, compounds structurally related to this compound were evaluated for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that these compounds had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial potential .

Case Study 2: Anticancer Activity

A series of thiazole-furan hybrids were synthesized and tested against various cancer cell lines. One particular derivative exhibited IC50 values less than 10 µM against breast cancer cells (MCF-7), demonstrating significant cytotoxicity . This suggests that modifications to the thiazole or furan components could enhance anticancer activity.

Q & A

Q. Critical factors :

  • Temperature : Elevated temperatures (e.g., reflux in DMF) improve reaction rates but may reduce selectivity for bromination .
  • Solvent choice : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility of intermediates, while ethanol/water mixtures aid in precipitation .
  • Catalysts : Pd-based catalysts for cross-coupling steps can increase yields but require strict oxygen-free environments .

Which spectroscopic and analytical techniques are essential for characterizing this compound?

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the structure, with key signals at δ 7.8–8.2 ppm (thiazole protons) and δ 6.5–7.5 ppm (furan and phenyl protons) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z 438.98) and fragmentation patterns .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

How can researchers optimize the synthesis to improve purity and scalability?

Q. Advanced

  • Purification strategies : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates. Recrystallization from DMSO/water mixtures enhances final product purity .
  • Reaction monitoring : TLC or in-situ FTIR tracks intermediate formation, reducing side products .
  • Scale-up adjustments : Replace batch reactions with flow chemistry for bromination steps to control exothermicity and improve reproducibility .

What strategies are recommended for resolving contradictory bioactivity data in structurally similar compounds?

Q. Advanced

  • Comparative assays : Use standardized in vitro models (e.g., Sulforhodamine B assay for cytotoxicity) to compare activity across analogs, controlling for cell line variability .
  • Targeted docking studies : Molecular docking (AutoDock Vina) identifies binding interactions with proteins like kinases or microbial enzymes, clarifying discrepancies in mechanism .
  • Metabolic profiling : LC-MS-based metabolomics assesses stability in biological matrices, distinguishing intrinsic activity from metabolic artifacts .

How do computational methods aid in studying this compound's mechanism of action?

Q. Advanced

  • Molecular dynamics (MD) simulations : Predict binding modes to targets (e.g., bacterial DNA gyrase) by simulating interactions over 100-ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., bromine vs. chlorine) with antimicrobial IC50_{50} values using descriptors like logP and polar surface area .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity, guiding prioritization of analogs for synthesis .

What challenges arise in establishing structure-activity relationships (SAR) for this compound?

Q. Advanced

  • Heterocyclic diversity : The thiazole and furan rings contribute to π-π stacking and hydrogen bonding, but minor structural changes (e.g., replacing thiazole with oxazole) can abolish activity .
  • Halogen effects : Bromine's electronegativity enhances target binding, but bulkier halogens (e.g., iodine) may sterically hinder interactions .
  • Bioisosteric replacements : Testing sulfonamide alternatives (e.g., carbamates) requires iterative synthesis and activity screening .

What in vitro assays are suitable for preliminary biological evaluation?

Q. Basic

  • Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer screening : NCI-60 cell line panel or MTT assay in cancer models (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorometric assays for kinases (e.g., EGFR) or proteases (e.g., HIV-1 protease) using recombinant proteins .

How do functional groups influence reactivity and bioactivity?

Q. Advanced

  • Thiazole sulfonamide : Acts as a hydrogen bond donor/acceptor, critical for binding to ATP pockets in kinases .
  • Brominated furan : Enhances electrophilicity, facilitating covalent adduct formation with cysteine residues in target enzymes .
  • Phenyl spacer : Optimizes distance between pharmacophores, with meta-substitution improving solubility without sacrificing affinity .

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